4-Bromo-5-methoxy-2-methyl-indazole
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Overview
Description
4-Bromo-5-methoxy-2-methyl-indazole is a chemical compound with the molecular formula C9H9BrN2O. It is an indazole derivative, which is a class of heterocyclic aromatic organic compounds.
Mechanism of Action
Target of Action
It’s worth noting that indazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 4-bromo-5-methoxy-2-methyl-indazole may also interact with various biological targets.
Mode of Action
Indazole derivatives are known to interact with their targets through various mechanisms, such as modulation of voltage-gated ion channels, enhancement of inhibitory neurotransmission, and attenuation of excitatory neurotransmission .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indazole derivatives , it is plausible that this compound could have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methoxy-2-methyl-indazole typically involves the bromination of 5-methoxy-2-methyl-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methoxy-2-methyl-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives with altered electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or organometallic derivatives, while oxidation can produce aldehydes or carboxylic acids .
Scientific Research Applications
4-Bromo-5-methoxy-2-methyl-indazole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methyl-indazole
- 5-Methoxy-2-methyl-indazole
- 4-Bromo-5-methoxy-indazole
Comparison
4-Bromo-5-methoxy-2-methyl-indazole is unique due to the presence of both bromine and methoxy substituents on the indazole ring. This combination of functional groups imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications .
Properties
IUPAC Name |
4-bromo-5-methoxy-2-methylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-5-6-7(11-12)3-4-8(13-2)9(6)10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRLEECRJCALIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC(=C2Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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